(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid

Catalog No.
S15820719
CAS No.
M.F
C15H19N3O4
M. Wt
305.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)a...

Product Name

(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid

IUPAC Name

(2S)-5-amino-2-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-5-oxopentanoic acid

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

InChI

InChI=1S/C15H19N3O4/c16-14(20)4-3-13(15(21)22)17-6-5-9-8-18-12-2-1-10(19)7-11(9)12/h1-2,7-8,13,17-19H,3-6H2,(H2,16,20)(H,21,22)/t13-/m0/s1

InChI Key

RWKDEWPBCQCBFB-ZDUSSCGKSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCNC(CCC(=O)N)C(=O)O

Isomeric SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN[C@@H](CCC(=O)N)C(=O)O

(S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid is a complex organic compound featuring an amino acid backbone with an indole derivative. The structure includes a five-carbon chain with a ketone and amine functional groups, and an indole moiety that contributes to its biological activity. This compound is part of a broader class of amino acids and derivatives that play significant roles in biochemical processes and drug design.

In Biological Systems" class="citation ml-xs inline" data-state="closed" href="https://wou.edu/chemistry/courses/online-chemistry-textbooks/ch103-allied-health-chemistry/ch103-chapter-6-introduction-to-organic-chemistry-and-biological-molecules/" rel="nofollow noopener" target="_blank"> .
  • Condensation Reactions: The formation of peptide bonds with other amino acids during protein synthesis may involve this compound as a building block.
  • (S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid exhibits several biological activities:

    • Neurotransmitter Modulation: Due to its structural similarity to neurotransmitters, it may influence signaling pathways in the nervous system.
    • Antioxidant Properties: The indole component can provide antioxidant effects, potentially protecting cells from oxidative stress .
    • Anti-inflammatory Effects: It may modulate inflammatory pathways, contributing to therapeutic strategies against chronic inflammation .

    Several methods can be employed for synthesizing (S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid:

    • Solid-phase Synthesis: This method allows for the stepwise assembly of the compound on a solid support, facilitating purification during synthesis.
    • Solution-phase Synthesis: Traditional organic synthesis techniques can be applied, involving the reaction of precursor compounds under controlled conditions.
    • Biocatalysis: Utilizing enzymes to catalyze specific reactions can yield the compound with high specificity and yield, minimizing by-products.

    The applications of (S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid are diverse:

    • Pharmaceutical Development: Its potential as a therapeutic agent in treating neurological disorders or inflammatory diseases makes it a candidate for drug development.
    • Biochemical Research: As a model compound, it aids in studying amino acid interactions and metabolic pathways.
    • Nutraceuticals: Its bioactive properties could be harnessed in dietary supplements aimed at improving health outcomes.

    Several compounds share structural or functional similarities with (S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid. Here are some notable examples:

    Compound NameStructure SimilarityUnique Features
    TryptophanContains an indole ringEssential amino acid, precursor to serotonin
    SerotoninIndole structureNeurotransmitter involved in mood regulation
    5-HydroxytryptophanIndole and amino groupPrecursor to serotonin, used as a supplement

    These compounds highlight the unique aspects of (S)-5-Amino-2-((2-(5-hydroxy-1H-indol-3-yl)ethyl)amino)-5-oxopentanoic acid while also showcasing its potential similarities in biological activity and structural features.

    XLogP3

    -2.7

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    5

    Exact Mass

    305.13755610 g/mol

    Monoisotopic Mass

    305.13755610 g/mol

    Heavy Atom Count

    22

    Dates

    Last modified: 08-15-2024

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